
Pioglitazone-d4 N-Oxide (deuterated)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pioglitazone-d4 N-Oxide (deuterated) is a deuterated metabolite of Pioglitazone, a medication primarily used to lower blood glucose levels in the treatment of type 2 diabetes mellitus. The deuterated form is used in scientific research to study metabolic pathways and drug interactions due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pioglitazone-d4 N-Oxide involves the deuteration of Pioglitazone followed by oxidation. The deuteration process typically involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions. The oxidation step involves the conversion of the thiazolidinedione ring to its N-oxide form, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods: Industrial production of Pioglitazone-d4 N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to prevent contamination and ensure the safety of the product.
Types of Reactions:
Oxidation: Pioglitazone-d4 N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized metabolites.
Reduction: The compound can be reduced back to its parent form, Pioglitazone-d4, under specific conditions using reducing agents such as sodium borohydride.
Substitution: The deuterium atoms in Pioglitazone-d4 N-Oxide can be substituted with other isotopes or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Reaction Conditions: Controlled temperature and pH, inert atmosphere to prevent unwanted side reactions.
Major Products:
Oxidation Products: Further oxidized metabolites.
Reduction Products: Pioglitazone-d4.
Substitution Products: Compounds with substituted isotopes or functional groups.
Scientific Research Applications
Pioglitazone-d4 N-Oxide is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of Pioglitazone and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of Pioglitazone in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Pioglitazone.
Industry: Utilized in the development and quality control of pharmaceuticals containing Pioglitazone.
Mechanism of Action
Pioglitazone-d4 N-Oxide exerts its effects by acting as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ influences the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake in tissues. This mechanism is similar to that of Pioglitazone, with the deuterated form providing additional insights into the metabolic pathways and interactions of the drug .
Comparison with Similar Compounds
Pioglitazone: The parent compound, used to treat type 2 diabetes mellitus.
Rosiglitazone: Another thiazolidinedione with similar PPARγ agonist activity.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness: Pioglitazone-d4 N-Oxide is unique due to its stable isotope labeling, which allows for detailed metabolic studies and tracing of the compound in biological systems. This deuterated form provides a more accurate understanding of the pharmacokinetics and pharmacodynamics of Pioglitazone compared to its non-deuterated counterparts.
Properties
CAS No. |
1329805-73-3 |
|---|---|
Molecular Formula |
C19H16N2O4SD4 |
Molecular Weight |
376.47 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
145350-09-0 (unlabelled) |
Synonyms |
5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione N-Oxide |
tag |
Pioglitazone Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


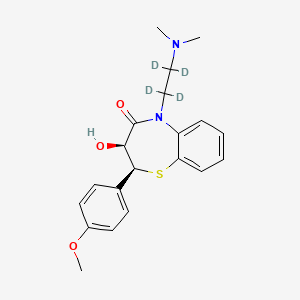
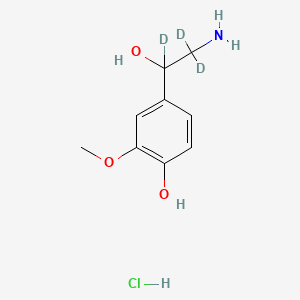
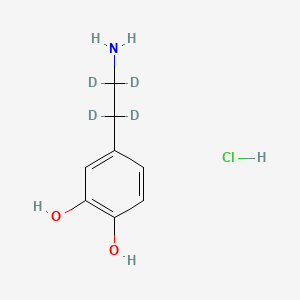
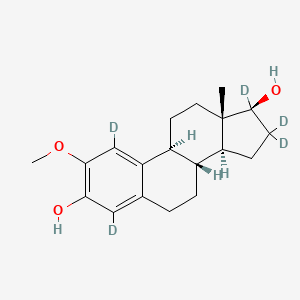
![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)
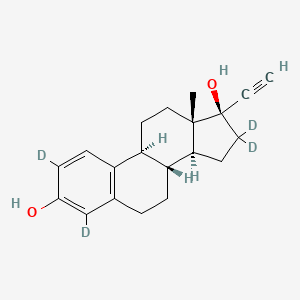
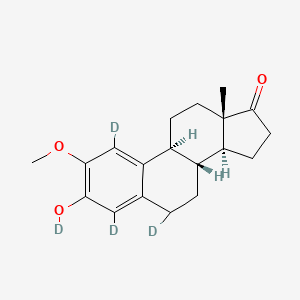
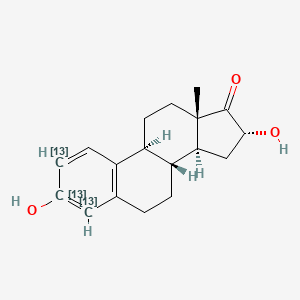
![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)
